Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets due to their versatile and unique physicochemical properties .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives are known to have diverse pharmacological activities, indicating a wide range of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the ethyl ester and the 3-methylbenzamido group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent steps include esterification and amide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . The use of catalysts and specific reaction conditions tailored to large-scale production is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Substitution: Conditions often involve the use of halides and bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and its esters share a similar core structure.
Indole Derivatives: Indole-3-acetic acid and its derivatives are structurally related and exhibit similar biological activities.
Uniqueness
Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of the benzofuran core with the ethyl ester and 3-methylbenzamido group makes it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-9-4-5-10-15(14)24-17)20-18(21)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJMEMDECBMBEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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